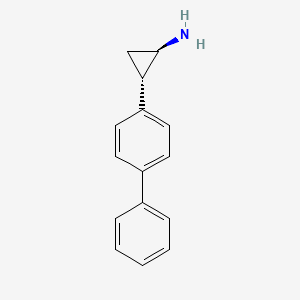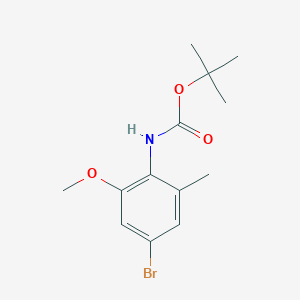
N1-(oxetan-3-yl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(oxetan-3-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(oxetan-3-yl)benzene-1,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method involves the reaction of an epoxide with trimethyloxosulfonium iodide to form the oxetane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1-(oxetan-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N1-(oxetan-3-yl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N1-(oxetan-3-yl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(oxetan-3-yl)benzene-1,3-diamine include other oxetane-containing benzene derivatives and diamine compounds. Examples include:
- N1-(oxetan-3-yl)benzene-1,4-diamine
- N1-(oxetan-3-yl)benzene-1,2-diamine
- This compound derivatives with various substituents on the benzene ring
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which combines the reactivity of the oxetane ring with the versatility of the benzene ring and the functional properties of the amine groups. This makes it a valuable compound for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-N-(oxetan-3-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6,10H2 |
Clave InChI |
APSMDEASWYNKSE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)NC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)



![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)







![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
